molecular formula C8H7N3O4 B2602730 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-71-5

2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B2602730
CAS RN: 337463-71-5
M. Wt: 209.161
InChI Key: AMZNFBGOBSQKFR-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one, also known as NBM-T-BX or 7-BX, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

7-BX has been studied for its potential applications in scientific research, specifically in the field of neuroscience. It has been shown to selectively inhibit the activity of protein kinase C epsilon (PKCε), which is involved in the regulation of synaptic plasticity and learning and memory. This makes 7-BX a potential tool for studying the role of PKCε in these processes.

Mechanism of Action

The mechanism of action of 7-BX involves the selective inhibition of PKCε. PKCε is a member of the protein kinase C family of enzymes, which are involved in the regulation of many cellular processes. PKCε is specifically involved in the regulation of synaptic plasticity and learning and memory. 7-BX binds to the ATP-binding site of PKCε, preventing its activity and leading to a decrease in synaptic plasticity and impairment of learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-BX have been studied in both in vitro and in vivo models. In vitro studies have shown that 7-BX selectively inhibits the activity of PKCε without affecting other PKC isoforms. In vivo studies have shown that 7-BX impairs learning and memory in mice, supporting the role of PKCε in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 7-BX in lab experiments is its selectivity for PKCε, which allows for the specific study of this isoform without affecting other PKC isoforms. However, 7-BX has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for research on 7-BX. One area of focus could be the development of more stable and soluble analogs of 7-BX for use in experiments. Another area of focus could be the study of PKCε in other areas of the brain and in other cellular processes. Additionally, the potential therapeutic applications of PKCε inhibitors, including 7-BX, for the treatment of neurological disorders could be explored.

Synthesis Methods

The synthesis of 7-BX involves the reaction of 2-methyl-6-nitro-2H-pyran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminophenol to form 7-BX. The synthesis of 7-BX has been optimized to yield high purity and high yield.

properties

IUPAC Name

2-methyl-6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c1-4-8(12)10-7-5(15-4)2-3-6(9-7)11(13)14/h2-4H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZNFBGOBSQKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

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